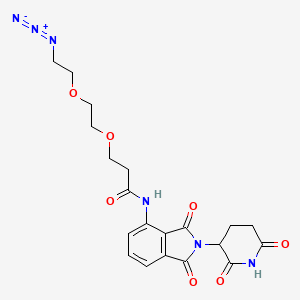
Pomalidomide-CO-PEG2-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne, allowing for conjugation through click chemistry, and serves as a basic building block for the development of a protein degrader library .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-CO-PEG2-C2-azide involves the functionalization of pomalidomide with a polyethylene glycol (PEG) linker and an azide group. The reaction typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent to introduce a reactive group.
PEGylation: The activated pomalidomide is reacted with a PEG linker to form Pomalidomide-PEG.
Azidation: The PEGylated pomalidomide is then reacted with an azide reagent to introduce the azide functional group.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-CO-PEG2-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Major Products Formed
CuAAC Reaction: Forms 1,2,3-triazole-linked products.
SPAAC Reaction: Forms triazole-linked products without the need for a catalyst
Scientific Research Applications
Pomalidomide-CO-PEG2-C2-azide has several scientific research applications:
Mechanism of Action
Pomalidomide-CO-PEG2-C2-azide exerts its effects through the following mechanism:
Comparison with Similar Compounds
Similar Compounds
Pomalidomide-PEG3-azide: Similar structure but with a different PEG linker length.
Pomalidomide-PEG5-azide: Contains a longer PEG linker, which may affect its solubility and reactivity.
Pomalidomide-C6-PEG3-butyl azide: Features a butyl group in addition to the PEG linker and azide.
Uniqueness
Pomalidomide-CO-PEG2-C2-azide is unique due to its specific PEG linker length and functional groups, which provide optimal properties for targeted protein degradation and bioconjugation applications. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .
Properties
Molecular Formula |
C20H22N6O7 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H22N6O7/c21-25-22-7-9-33-11-10-32-8-6-16(28)23-13-3-1-2-12-17(13)20(31)26(19(12)30)14-4-5-15(27)24-18(14)29/h1-3,14H,4-11H2,(H,23,28)(H,24,27,29) |
InChI Key |
DINRFAPWOZGTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



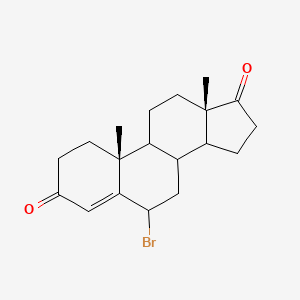
![(2R)-2-[2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid](/img/structure/B14779892.png)
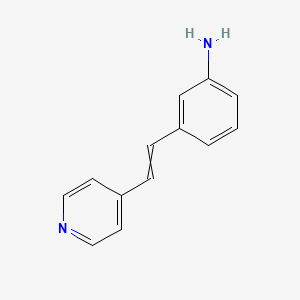
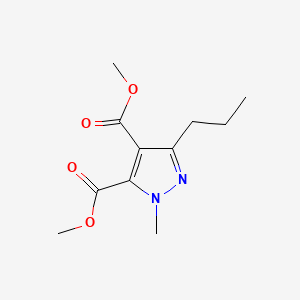
![(2R,3R,4S,5R)-2-{2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14779911.png)

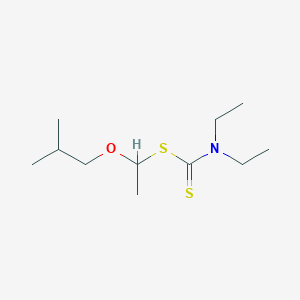

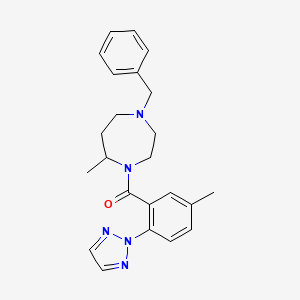
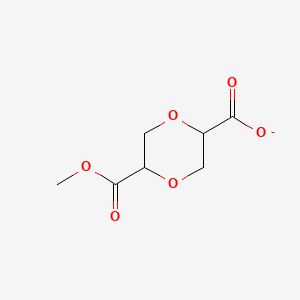
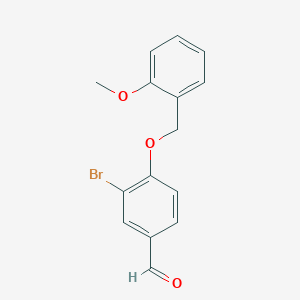

![(3-Chlorophenyl)(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B14779987.png)
